N-(3-iodophenyl)-2,3-dimethylbenzamide
Description
N-(3-Iodophenyl)-2,3-dimethylbenzamide is a benzamide derivative characterized by a 3-iodophenyl group attached to a 2,3-dimethyl-substituted benzamide core. Benzamide derivatives are widely explored in medicinal chemistry due to their versatility in drug design, often serving as enzyme inhibitors or receptor modulators . The iodine atom at the 3-position of the phenyl ring introduces significant steric bulk and electron-withdrawing effects, which may enhance binding affinity in biological systems or influence metabolic stability. The dimethyl groups on the benzamide ring likely contribute to lipophilicity and conformational rigidity, factors critical for pharmacokinetic optimization .
Properties
Molecular Formula |
C15H14INO |
|---|---|
Molecular Weight |
351.18 g/mol |
IUPAC Name |
N-(3-iodophenyl)-2,3-dimethylbenzamide |
InChI |
InChI=1S/C15H14INO/c1-10-5-3-8-14(11(10)2)15(18)17-13-7-4-6-12(16)9-13/h3-9H,1-2H3,(H,17,18) |
InChI Key |
RFWLMQJOBJLOPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)I)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-2,3-dimethylbenzamide can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and environmentally benign reagents is also considered to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(3-iodophenyl)-2,3-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
N-(3-iodophenyl)-2,3-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-2,3-dimethylbenzamide involves its interaction with specific molecular targets. The iodine atom and the benzamide moiety play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Electron Effects and Steric Bulk
- Iodine vs. Chlorine: The 3-iodophenyl group in the target compound provides stronger electron-withdrawing effects compared to chlorine in N-(2,3-dichlorophenyl)-3,4-dimethylbenzamide .
- Methoxy vs. Methyl : Compounds like N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide utilize methoxy groups for hydrogen bonding, whereas dimethyl groups in the target compound prioritize lipophilicity and rigidity.
Pharmacokinetic and Metabolic Profiles
- Metabolic Stability : The iodine substituent may slow oxidative metabolism compared to D2916, which undergoes rapid hydroxylation at methyl groups .
- Gender-Specific Metabolism : Unlike D2916, which shows sex-dependent hydroxylation pathways (females hydroxylate the isoxazole methyl group), the target compound’s metabolism remains unexplored but could similarly vary due to steric protection from iodine .
Biological Activity
N-(3-iodophenyl)-2,3-dimethylbenzamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C15H14INO
- Molecular Weight : 337.19 g/mol
- Structural Features : The compound consists of a benzamide backbone with an iodine atom on the phenyl ring and two methyl groups on the adjacent benzene. This configuration may influence its interaction with biological targets due to the electronic properties imparted by the iodine.
Biological Activity Overview
This compound has been investigated for its potential as a modulator of various receptors, with implications for therapeutic applications. Its biological activity is primarily linked to:
- Receptor Modulation : It may interact with several neurotransmitter receptors, potentially influencing pathways involved in neurological functions.
- Anticancer Properties : Similar compounds have demonstrated anticancer activity, suggesting that this compound could exhibit similar effects.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest it may:
- Bind to Enzymes or Receptors : The compound's structure allows it to interact with specific molecular targets, altering their activity.
- Induce Apoptosis in Cancer Cells : Compounds with similar structures have shown the ability to trigger programmed cell death in various cancer cell lines.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-bromophenyl)-2,5-dimethylbenzamide | Bromine substituent instead of iodine | Potentially different receptor interactions |
| N-(2-chlorophenyl)-2-methylbenzamide | Chlorine substituent | Different electronic properties affecting reactivity |
| N-(4-fluorophenyl)-2,4-dimethylbenzamide | Fluorine substituent | Enhanced lipophilicity may affect bioavailability |
The unique iodine substituent in this compound may confer distinct electronic properties that influence its biological activity compared to these similar compounds.
Research Findings and Case Studies
Recent studies have highlighted the potential applications of this compound in various fields:
- Anticancer Activity : In vitro studies have shown that derivatives of benzamides can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against human cancer cell lines.
- Neuroprotective Effects : Research indicates that certain benzamide derivatives can protect neurons from oxidative stress and inflammation. The neuroprotective mechanisms involve modulation of cholinergic pathways and inhibition of inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
